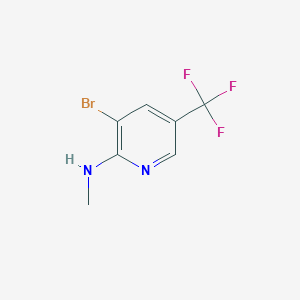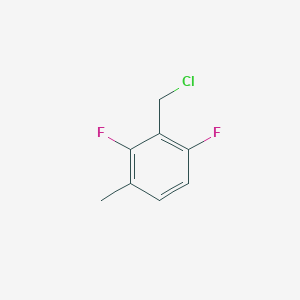
2-(Chloromethyl)-1,3-difluoro-4-methylbenzene
Vue d'ensemble
Description
Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .
Synthesis Analysis
The synthesis of chloromethyl compounds can be achieved through various methods. For instance, chloromethane can be produced commercially by treating methanol with hydrochloric acid or hydrogen chloride . Another method involves the epoxidation of allyl chloride .Molecular Structure Analysis
The molecular structure of chloromethyl compounds is characterized by an ether connected to a chloromethyl group via an alkane chain . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Ethers, including chloromethyl ethers, can undergo cleavage by strong acids such as HBr or HI, resulting in an alcohol and an alkyl halide product . The reaction mechanism can be either S_N1 or S_N2, depending on the type of substituents attached to the ether .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analyses such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Applications De Recherche Scientifique
Electrophilic Fluorination and Organic Functionalization
Selectfluor F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetra-fluoroborate)) is renowned for its role in electrophilic fluorination. It's a versatile mediator or catalyst for various functionalizations of organic compounds, including iodination, bromination, chlorination, nitration, and thiocyanation. Its utility extends to the benzylic functionalization of hexamethylbenzene and the synthesis of para-quinols or para-quinol ethers. It's also instrumental in allylstannation of aldehydes and imines, cleavage of certain protective groups, and catalysis of the regioselective ring opening of epoxides or [4+2] cycloaddition reactions (Stavber & Zupan, 2005).
Vicarious Electrophilic Fluorodemethylation
The compound has been used for vicarious electrophilic fluorodemethylation of certain methoxybenzenes and toluenes. This process involves mild conditions and yields products like 2-fluoro-1,3,5-trimethoxybenzene and various cyclohexadienones (Banks et al., 1999).
Greener Fluorine Organic Chemistry
The compound is used in greener fluorine organic chemistry for the selective and efficient fluorination of organic 1,3-dicarbonyl compounds. It can be used in aqueous medium or under solvent-free reaction conditions, leading to the formation of fluorinated derivatives. The reactivity of the starting material is dependent on factors like enolizability, hydrophobic interactions, and the aggregate state at the reaction temperature (Stavber & Stavber, 2010).
Charge-Transfer Complex Stability
The compound has been studied in the context of charge-transfer complex stability. Research on fluoranil and 1,4-dicyano-2,3,5,6-tetrafluorobenzene has shown the impact of 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene on the stability of these complexes and their association constants (Brown et al., 1967).
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSJQJFXIAHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735554 | |
| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647037-11-4 | |
| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


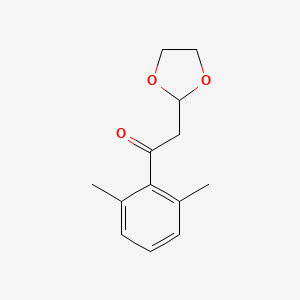
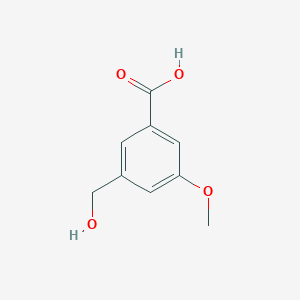
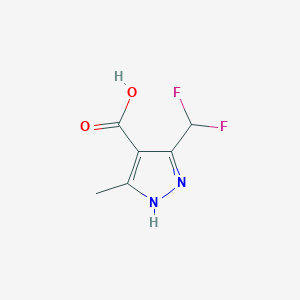
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
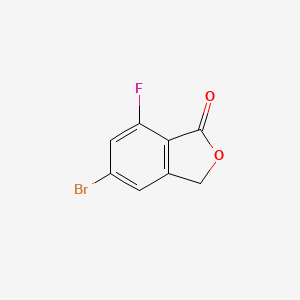
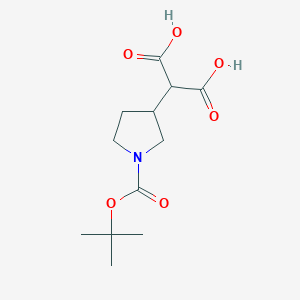
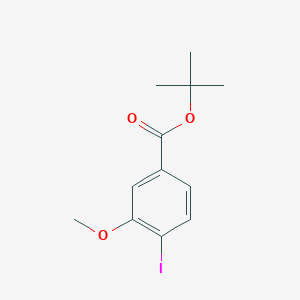



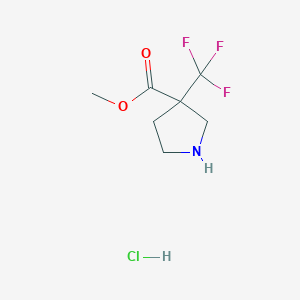
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

